An In-depth Technical Guide to 2-Ethylheptanoic Acid: Synthesis, Applications, and Biological Interactions
An In-depth Technical Guide to 2-Ethylheptanoic Acid: Synthesis, Applications, and Biological Interactions
This technical guide provides a comprehensive overview of 2-ethylheptanoic acid (2-EHA), a branched-chain carboxylic acid of significant interest in various industrial and research sectors. For researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, synthesis methodologies, key applications, and the critical toxicological and metabolic profiles of 2-EHA. The content is structured to deliver not just factual information but also to provide the scientific rationale behind experimental choices and protocols, ensuring a deeper understanding of this versatile molecule.
Physicochemical Properties and Identification
2-Ethylheptanoic acid is a medium-chain fatty acid.[1] It is a viscous, colorless oil with a mild odor.[2] It is practically insoluble in water but soluble in nonpolar organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 3274-29-1 | [1] |
| Density | 903 mg/mL | [3] |
| Boiling Point | 228.1 °C | [3] |
| Melting Point | -59.00 °C | [3] |
| log P | 2.579 | [3] |
| pKa | 4.819 | [3] |
Synthesis of 2-Ethylheptanoic Acid
The industrial synthesis of 2-ethylheptanoic acid typically originates from propylene.[3] The propylene is first converted to butyraldehyde via hydroformylation.[3] An aldol condensation of butyraldehyde yields 2-ethylhexenal, which is subsequently hydrogenated to 2-ethylhexanal.[3] The final step involves the oxidation of 2-ethylhexanal to produce 2-ethylheptanoic acid.[3]
Several laboratory-scale synthesis methods have also been developed, offering alternative routes and the potential for modification and derivative synthesis.
Oxidation of 2-Ethylhexanal
A highly efficient method for the synthesis of 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal using oxygen or air.[4][5] This reaction is often catalyzed by N-hydroxyphthalimide in a solvent such as isobutanol under mild conditions, achieving high selectivity (>99%).[4][5] The process occurs via a radical chain mechanism.[5]
Catalytic Dehydrogenation of 2-Ethylhexanol
Another synthetic route involves the catalytic dehydrogenation of 2-ethylhexanol.[6] This process is typically carried out under atmospheric pressure in the presence of a copper(II) oxide catalyst and sodium hydroxide.[6] Orthogonal experiments have been used to optimize reaction conditions, including the ratio of raw materials, reaction time, temperature, and catalyst dosage.[6]
Grignard Synthesis
Grignard reagents offer a versatile method for the synthesis of carboxylic acids, including 2-ethylheptanoic acid and its derivatives. A general approach involves the reaction of a suitable Grignard reagent with carbon dioxide.[7] For instance, the preparation of 7-chloro-2-oxoheptanoic acid ethyl ester utilizes a Grignard reaction between 1-bromo-5-chloropentane and magnesium, followed by a reaction with ethyloxalylmonochloride.[8][9] While a specific protocol for 2-ethylheptanoic acid via this method is less common in the literature, the principles can be adapted.
Toxicological Profile
The toxicological properties of 2-ethylheptanoic acid are of significant concern, particularly its developmental and reproductive toxicity.
| Endpoint | Observation | Species | Source |
| Developmental Toxicity | Teratogenic effects, primarily skeletal malformations, observed at doses not maternally toxic. | Rat | |
| Reproductive Toxicity | Classified as a Category 2 reproductive toxicant by the Globally Harmonized System (GHS). | N/A | |
| Skin Irritation | Causes skin irritation. | N/A | [1] |
| Eye Damage | Causes serious eye damage. | N/A | [1] |
| Respiratory Irritation | May cause respiratory irritation. | N/A | [1] |
Mechanism of Toxicity
The precise mechanisms underlying the toxicity of 2-ethylheptanoic acid are still under investigation. However, some studies have shed light on its cellular effects. In vitro studies on human polymorphonuclear leukocytes (PMNLs) have shown that 2-EHA inhibits the production of reactive oxygen species (ROS). [10]This suggests an immunosuppressive effect, with the site of action being downstream of protein kinase C (PKC) activation. [10]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring 2-ethylheptanoic acid in various matrices, including pharmaceutical preparations, food, and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the determination of 2-ethylheptanoic acid. It has been employed to detect its presence in food products, where it can migrate from plastic gaskets in metal lids. [11]The United States Pharmacopeia (USP) monograph for potassium clavulanate also describes a GC-based method for quantifying 2-ethylhexanoic acid as an impurity. [12]
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)
HPLC and IC offer alternative methods for the analysis of 2-ethylheptanoic acid, particularly in pharmaceutical formulations. A Reagent-Free™ Ion Chromatography (RFIC™) system has been developed for the determination of 2-EHA in clavulanate, providing a simpler and more cost-effective approach than the traditional GC method. [12][13]
Experimental Protocols
Protocol: Synthesis of 2-Ethylheptanoic Acid by Oxidation of 2-Ethylhexanal
Materials:
-
2-ethylhexanal
-
N-hydroxyphthalimide
-
Isobutanol (solvent)
-
Oxygen or compressed air
-
Reaction flask equipped with a magnetic stirrer, gas inlet, and reflux condenser
Procedure:
-
In a reaction flask, dissolve 2-ethylhexanal and a catalytic amount of N-hydroxyphthalimide in isobutanol.
-
With vigorous stirring, bubble oxygen or air through the solution at a controlled flow rate.
-
Maintain the reaction temperature at a specified level (e.g., 60-80 °C) using a water or oil bath.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the conversion of the aldehyde.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, 2-ethylheptanoic acid, can be purified by distillation under reduced pressure to remove the solvent and any byproducts.
Causality of Experimental Choices:
-
N-hydroxyphthalimide: This catalyst facilitates the radical chain reaction, enabling the oxidation to proceed under milder conditions than uncatalyzed reactions. [4][5]* Isobutanol: This solvent is effective at dissolving the reactants and catalyst, and its boiling point allows for a suitable reaction temperature range. [4][5]* Oxygen/Air: Provides the oxidizing agent for the conversion of the aldehyde to the carboxylic acid. [4][5]
Protocol: Quantification of 2-Ethylheptanoic Acid in a Pharmaceutical Sample by Ion Chromatography
Materials and Equipment:
-
Reagent-Free™ Ion Chromatography (RFIC™) system with a suppressed conductivity detector
-
IonPac® AS11 analytical column
-
Deionized water
-
Potassium hydroxide eluent (generated electrolytically)
-
2-Ethylheptanoic acid standard
-
Pharmaceutical sample (e.g., potassium clavulanate)
Procedure:
-
Prepare a stock solution of 2-ethylheptanoic acid standard in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Dissolve the pharmaceutical sample in deionized water to a known concentration.
-
Set up the IC system with the appropriate column and eluent gradient (e.g., potassium hydroxide gradient).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the 2-ethylheptanoic acid peak in the sample chromatogram based on its retention time and the calibration curve.
Self-Validating System:
-
The use of a well-characterized analytical standard and the generation of a calibration curve with a high correlation coefficient ensure the accuracy and reliability of the quantification.
-
Spiking the sample with a known amount of 2-ethylheptanoic acid and measuring the recovery can further validate the method's accuracy.
Regulatory Overview
2-Ethylheptanoic acid is subject to regulation by various agencies worldwide due to its widespread use and toxicological profile.
-
Environmental Protection Agency (EPA): The EPA has issued test rules under the Toxic Substances Control Act (TSCA) for 2-ethylhexanoic acid, requiring studies on its subchronic toxicity, developmental toxicity, and pharmacokinetics. [14]* European Chemicals Agency (ECHA): 2-Ethylheptanoic acid is registered under REACH, and its hazard classifications are available in the ECHA database. [1]* Food and Drug Administration (FDA): While not directly approved as a food additive, related compounds like hexanoic acid are considered Generally Recognized as Safe (GRAS) for use as a synthetic flavoring agent. [15]However, the teratogenic potential of 2-EHA necessitates careful consideration of its presence as a contaminant in food contact materials. [11]
Conclusion
2-Ethylheptanoic acid is a molecule with a dual character. Its versatile chemical properties make it an invaluable component in a multitude of industrial processes and a useful tool in pharmaceutical synthesis and purification. However, its significant toxicological profile, particularly its developmental and reproductive toxicity, demands careful handling, thorough risk assessment, and the development of sensitive analytical methods for its detection and quantification. For researchers and drug development professionals, a comprehensive understanding of both the utility and the hazards of 2-ethylheptanoic acid is paramount for its responsible and effective application.
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